Q94 hydrochloride Q94 hydrochloride PAR1 negative allosteric modulator (IC50 = 916 nM); inhibits PAR1-Gαq interaction. Selective for PAR1 over PAR2. Blocks thrombin-induced intracellular calcium mobilization (IC50 = 10.3 nM), CCL2 expression, ERK1/2 and MLC phosphorylation, and IP3 production in cells.
Brand Name: Vulcanchem
CAS No.:
VCID: VC0004932
InChI: InChI=1S/C21H17ClN2.ClH/c22-18-12-10-17(11-13-18)15-24-20-9-5-4-8-19(20)23-21(24)14-16-6-2-1-3-7-16;/h1-13H,14-15H2;1H
SMILES: C1=CC=C(C=C1)CC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl.Cl
Molecular Formula: C21H18Cl2N2
Molecular Weight: 369.3 g/mol

Q94 hydrochloride

CAS No.:

Cat. No.: VC0004932

Molecular Formula: C21H18Cl2N2

Molecular Weight: 369.3 g/mol

* For research use only. Not for human or veterinary use.

Q94 hydrochloride -

Molecular Formula C21H18Cl2N2
Molecular Weight 369.3 g/mol
IUPAC Name 2-benzyl-1-[(4-chlorophenyl)methyl]benzimidazole;hydrochloride
Standard InChI InChI=1S/C21H17ClN2.ClH/c22-18-12-10-17(11-13-18)15-24-20-9-5-4-8-19(20)23-21(24)14-16-6-2-1-3-7-16;/h1-13H,14-15H2;1H
Standard InChI Key WXIWQTVPWYFEHP-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl.Cl
Canonical SMILES C1=CC=C(C=C1)CC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl.Cl

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

Q94 hydrochloride is systematically named 2-benzyl-1-[(4-chlorophenyl)methyl]benzimidazole hydrochloride, reflecting its benzimidazole backbone modified with benzyl and 4-chlorobenzyl substituents . The hydrochloride salt form enhances aqueous solubility, a critical factor for in vitro pharmacological studies . Key identifiers include:

PropertyValueSource
CAS Registry Number1052076-77-3
Molecular FormulaC₂₁H₁₈Cl₂N₂
Molecular Weight369.3 g/mol
IUPAC Name2-benzyl-1-[(4-chlorophenyl)methyl]benzimidazole hydrochloride

The compound’s SMILES notation (C1=CC=C(C=C1)CC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl.Cl) and InChIKey (WXIWQTVPWYFEHP-UHFFFAOYSA-N) provide precise representations of its atomic connectivity and stereochemical features .

Physicochemical Properties

Q94 hydrochloride exists as a solid at standard temperature and pressure, with characteristic stability under laboratory conditions . Analytical data from safety sheets indicate:

  • Appearance: Off-white to beige powder

  • Solubility: Soluble in dimethyl sulfoxide (DMSO) and sparingly soluble in aqueous buffers

  • Stability: Stable at -20°C for long-term storage, with no reported decomposition under recommended handling conditions

Hydrogen bonding capacity (donor: 1; acceptor: 1) and rotatable bonds (n=4) influence its pharmacokinetic behavior, particularly membrane permeability and target engagement .

Pharmacological Profile and Mechanism of Action

PAR1 Modulation and Signaling Interference

Q94 hydrochloride functions as a negative allosteric modulator of PAR1, a G protein-coupled receptor (GPCR) activated by thrombin cleavage . This receptor plays pivotal roles in platelet aggregation, vascular remodeling, and inflammatory responses. The compound binds to a secondary site on PAR1, inducing conformational changes that reduce thrombin’s efficacy in triggering intracellular calcium release and mitogen-activated protein kinase (MAPK) pathways .

Allosteric Binding Dynamics

Unlike orthosteric inhibitors, Q94 hydrochloride preserves PAR1’s ability to interact with tethered ligand domains while selectively attenuating thrombin-induced signaling. This mechanism offers advantages in preserving physiological receptor functions while mitigating pathological overactivation .

Selectivity and Off-Target Effects

Preliminary studies suggest high selectivity for PAR1 over related receptors (PAR2, PAR3, and PAR4), though comprehensive selectivity panels remain unpublished . No significant interactions with cytochrome P450 enzymes or ion channels have been reported, indicating a favorable preliminary safety profile for research applications .

Synthetic Pathways and Manufacturing Considerations

Synthesis Overview

While detailed synthetic protocols are proprietary, retrosynthetic analysis of Q94 hydrochloride’s structure suggests a multi-step process involving:

  • Benzimidazole Core Formation: Condensation of o-phenylenediamine derivatives with carboxylic acids or aldehydes.

  • N-Alkylation: Introduction of the 4-chlorobenzyl group via alkylation reactions.

  • Benzyl Substitution: Attachment of the benzyl moiety at the 2-position through nucleophilic aromatic substitution.

  • Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt .

Analytical Characterization

Quality control protocols employ:

  • High-Performance Liquid Chromatography (HPLC): Purity ≥95%

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C spectra for structural verification

  • Mass Spectrometry: Electrospray ionization (ESI-MS) confirming molecular weight

Research Applications and Experimental Use

In Vitro Models

Q94 hydrochloride has been utilized in:

  • Platelet Aggregation Assays: Inhibition of thrombin-induced platelet activation at micromolar concentrations

  • Endothelial Cell Studies: Attenuation of PAR1-mediated vascular permeability in human umbilical vein endothelial cells (HUVECs)

  • Cancer Metastasis Models: Suppression of thrombin-enhanced tumor cell invasion in breast cancer lines

Dosing and Administration

Typical experimental protocols use:

  • Concentration Range: 1–50 μM in cell-based assays

  • Vehicle: 0.1–1% DMSO in buffer solutions

  • Pre-treatment Duration: 30–60 minutes prior to thrombin stimulation

Future Directions and Research Opportunities

Structure-Activity Relationship (SAR) Optimization

Medicinal chemistry efforts focus on:

  • Bioavailability Enhancement: Prodrug strategies for improved oral absorption

  • Selectivity Refinement: Substituent modifications to eliminate residual PAR2 activity

  • Metabolic Stability: Fluorine incorporation to retard hepatic clearance

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